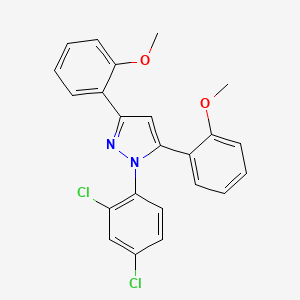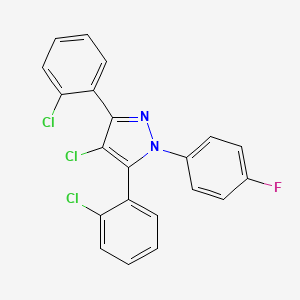![molecular formula C24H26N4OS B10922455 3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B10922455.png)
3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common approach includes the initial formation of the quinazolinone core, followed by the introduction of the pyrazole and sulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanyl group, leading to different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or benzyl groups, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its unique structure may lead to the development of new pharmaceuticals with specific therapeutic targets.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrazole and sulfanyl groups may enhance binding affinity or specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- **3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
- **3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Uniqueness
Compared to similar compounds, 3-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H26N4OS |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
3-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C24H26N4OS/c1-17-9-4-5-10-20(17)16-30-24-25-22-12-7-6-11-21(22)23(29)27(24)13-8-14-28-19(3)15-18(2)26-28/h4-7,9-12,15H,8,13-14,16H2,1-3H3 |
InChI Key |
SIZJRRJCWWVZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=CC(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10922372.png)
![1-ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922374.png)



![1-(4-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10922404.png)
![2-{4-[(2-chloro-5-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10922416.png)
![7-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10922428.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole](/img/structure/B10922434.png)
![3,5-bis(4-bromophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10922440.png)
![3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922447.png)
![N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10922454.png)
![5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10922461.png)

